REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[C:7]([O:13][CH2:14][CH3:15])(=[O:12])[CH2:8][C:9]([CH3:11])=[O:10].I[CH2:17][CH2:18][CH3:19].O>O.[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.C(Cl)(Cl)Cl>[CH2:17]([CH:8]([C:9]([CH3:11])=[O:10])[C:7]([O:13][CH2:14][CH3:15])=[O:12])[CH2:18][CH3:19] |f:0.1.2,6.7.8|
|
Name
|
[ 71 ]
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
ICCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
O.[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 40 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was then separated
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the residual tetrabutylammonium chloride was precipitated by addition of ether
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the ethereal filtrate was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a yellow liquid which
|
Type
|
DISTILLATION
|
Details
|
was fractionated by distillation
|
Type
|
CUSTOM
|
Details
|
The fraction which boiled at 93° C. at ˜15 mmHg (Lit. [72] 106-107° C., 22 mmHg) was collected (2.13 g) and 1H NMR
|
Type
|
CUSTOM
|
Details
|
This crude was used for the next reaction without further purification
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |